![molecular formula C14H15N7OS B2777512 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 1058204-64-0](/img/structure/B2777512.png)
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide
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Overview
Description
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C14H15N7OS and its molecular weight is 329.38. The purity is usually 95%.
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Scientific Research Applications
- Researchers have investigated the potential of this compound as an anti-tumor agent. Specifically, two series of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties were designed and evaluated against three cancer cell lines: A549, MCF-7, and HeLa. Among these derivatives, compound 22i demonstrated excellent anti-tumor activity against these cell lines, with IC50 values ranging from nanomolar to low micromolar concentrations .
- Compound 22i also exhibited superior c-Met kinase inhibition ability (IC50 = 48 nM). c-Met kinase plays a crucial role in cell signaling pathways related to cancer progression and metastasis. Thus, this compound’s potential as a c-Met kinase inhibitor is noteworthy .
- Another study explored derivatives of 6-arylamino-[1,2,4]triazolo[4,3-a]pyridine. Compound 8l, which contains an amino linkage between the 6-aryl group and the [1,2,4]triazolo[4,3-a]pyridine core, exhibited potent and broad-spectrum antiproliferative activity against various cancer cell lines, including HeLa, HCT116, MCF-7, and A549 .
- Molecular docking studies revealed that 6-ethoxy-3-phenethyl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine effectively binds to c-Met kinase through two hydrogen bonds and a π-π interaction. These interactions suggest its potential as an anticancer agent .
- Researchers have developed a mild, efficient, and operationally simple one-pot synthesis method for substituted [1,2,4]triazolo[4,3-a]pyridines. This method allows access to synthetic compounds with potential applications in drug discovery .
- Although not directly related to cancer, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles have been studied as potential therapeutic agents for tuberculosis. These compounds target shikimate dehydrogenase, an essential protein involved in chorismate biosynthesis. Further research may explore their broader applications .
Anti-Tumor Activity
c-Met Kinase Inhibition
Broad-Spectrum Antiproliferative Activity
Molecular Docking and Interaction Studies
Atom-Economic Synthesis
Therapeutic Target for Tuberculosis (TB)
Mechanism of Action
Target of Action
Similar compounds bearing a [1,2,4]triazolo[4,3-a]pyrazine moiety have been identified as potential c-met kinase inhibitors . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Based on the information about similar compounds, it can be inferred that it might inhibit the c-met kinase, thereby disrupting the signaling pathways that promote cell growth and survival .
Biochemical Pathways
Inhibition of c-Met kinase could potentially disrupt these pathways .
Result of Action
Inhibition of c-met kinase by similar compounds has been associated with anti-tumor activity, suggesting that this compound might have similar effects .
properties
IUPAC Name |
N-thiophen-2-yl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7OS/c22-14(16-13-2-1-9-23-13)20-7-5-19(6-8-20)12-4-3-11-17-15-10-21(11)18-12/h1-4,9-10H,5-8H2,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXHKCNVDFNIPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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